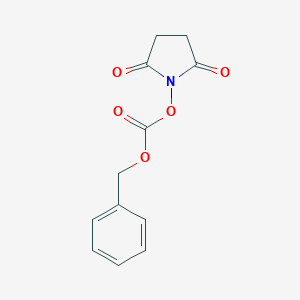

Benzyl succinimido carbonate

描述

Role as a Carboxybenzyl (Cbz) Protecting Group Precursor in Organic Synthesis

The primary function of N-(Benzyloxycarbonyloxy)succinimide is to introduce the carboxybenzyl (Cbz or Z) protecting group onto amine functionalities. numberanalytics.com This is a crucial step in multi-step organic syntheses where the high reactivity of amines could lead to undesirable side reactions. numberanalytics.com The Cbz group effectively "masks" the amine, rendering it temporarily unreactive. smolecule.com

The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of N-(Benzyloxycarbonyloxy)succinimide. smolecule.com This leads to the formation of a stable carbamate (B1207046) linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct. The NHS moiety is an excellent leaving group, which facilitates the reaction under mild conditions. This method is often preferred over the use of benzyl (B1604629) chloroformate (Cbz-Cl) as it avoids the formation of corrosive hydrochloric acid.

This protective strategy is indispensable in peptide synthesis. smolecule.com By protecting the N-terminus of an amino acid, chemists can selectively form a peptide bond with the carboxyl group of another amino acid. numberanalytics.com This process is repeated to build a polypeptide chain. smolecule.com The Cbz group can then be cleanly removed under specific conditions to reveal the free amine for further reactions or to yield the final peptide. smolecule.com

Beyond peptide synthesis, Cbz protection is employed in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and natural products. numberanalytics.com For instance, it has been utilized in the synthesis of enantiomers of cyclic methionine analogs and derivatives of aminoglycoside antibiotics. sigmaaldrich.com

Overview of Historical Development and Significance in Amino Group Protection Strategies

The concept of protecting functional groups to achieve chemoselectivity in chemical reactions has been a cornerstone of organic synthesis for over a century. numberanalytics.com The development of specific protecting groups for amines has been particularly critical, given their nucleophilic and basic nature. wikipedia.org

The carboxybenzyl (Cbz) protecting group was first introduced in 1932 by Max Bergmann and Leonidas Zervas. numberanalytics.commasterorganicchemistry.com This innovation revolutionized peptide synthesis, providing the first reliable method for the controlled assembly of amino acids into peptides. wikipedia.org Their method, often referred to as the Bergmann-Zervas synthesis, utilized benzyl chloroformate to introduce the Cbz group. wikipedia.org For two decades, this remained the preeminent strategy in peptide synthesis. wikipedia.org

The introduction of N-(Benzyloxycarbonyloxy)succinimide provided a milder and more efficient alternative for introducing the Cbz group. Over the years, other amine protecting groups have been developed, each with its own unique characteristics and cleavage conditions.

| Protecting Group | Abbreviation | Cleavage Conditions |

| Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis, strong acids |

| tert-Butoxycarbonyl | Boc | Strong acids |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) |

| Allyloxycarbonyl | Alloc | Palladium(0) or Nickel(0) complexes |

The development of these orthogonal protecting groups, which can be removed under different conditions, has been instrumental in advancing the complexity of molecules that can be synthesized. wikipedia.org This allows for the selective deprotection of one amine group in the presence of others, a crucial strategy in the synthesis of branched and cyclic peptides. sigmaaldrich.com

Context within Modern Synthetic Methodologies

In the landscape of modern organic synthesis, N-(Benzyloxycarbonyloxy)succinimide and the Cbz protecting group remain highly relevant. numberanalytics.com While other protecting groups like Boc and Fmoc are prevalent, particularly in solid-phase peptide synthesis (SPPS), the Cbz group offers distinct advantages in certain contexts. wikipedia.orghighfine.com

The stability of the Cbz group to acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively, makes it a valuable component of orthogonal protection strategies. wikipedia.org This allows for intricate molecular architectures to be constructed with a high degree of control.

Furthermore, N-(Benzyloxycarbonyloxy)succinimide continues to be employed in solution-phase synthesis and in the preparation of various organic molecules beyond peptides. numberanalytics.comorganic-chemistry.org Its utility extends to the synthesis of complex natural products and in the development of new pharmaceutical agents. Recent research has also explored its use in the development of functional materials. chemimpex.com

The synthesis of N-(Benzyloxycarbonyloxy)succinimide itself has also seen advancements, with methods like the one-pot two-phase synthesis being developed to improve efficiency and reduce costs for large-scale production. google.com This ensures its continued availability as a fundamental tool for synthetic chemists.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

benzyl (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSHDCCLFGOEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157020 | |

| Record name | Benzyl succinimido carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-17-8 | |

| Record name | N-(Benzyloxycarbonyloxy)succinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl succinimido carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl succinimido carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl succinimido carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Cbz Osu Reactivity

Elucidation of Benzyloxycarbonyl Group Transfer Mechanisms

The primary reaction of Cbz-OSu with an amine involves the transfer of the benzyloxycarbonyl group to the nucleophilic amine, forming a stable carbamate (B1207046) linkage and releasing N-hydroxysuccinimide (NHS) as a byproduct. smolecule.com This transformation proceeds through a well-established nucleophilic acyl substitution pathway.

The reaction between Cbz-OSu and a primary or secondary amine is a classic example of nucleophilic acyl substitution. The mechanism is generally accepted to proceed via a two-step, addition-elimination sequence. smolecule.com

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the Cbz-OSu molecule. This attack leads to the formation of a transient, high-energy tetrahedral intermediate. smolecule.com

Elimination of Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, leading to the expulsion of the N-hydroxysuccinimide anion. NHS is an excellent leaving group due to its ability to stabilize the negative charge through resonance.

This process results in the formation of the desired Cbz-protected amine (a carbamate) and the NHS byproduct. The use of Cbz-OSu is often preferred over benzyl (B1604629) chloroformate (Cbz-Cl) because the NHS byproduct is less corrosive and easier to handle than the hydrochloric acid generated from Cbz-Cl. total-synthesis.com

The kinetics of the Cbz group transfer are significantly influenced by various reaction parameters, including solvent, base, and temperature. The reaction typically follows second-order kinetics, being first-order with respect to both the amine nucleophile and Cbz-OSu. smolecule.com The rate-determining step is the initial nucleophilic attack of the amine on the carbonyl carbon. smolecule.com

| Parameter | Influence on Reaction Kinetics | Rationale |

| Solvent | Polar aprotic solvents (e.g., THF, DMF, acetonitrile) generally accelerate the reaction. | These solvents can solvate the charged transition state, lowering the activation energy, without deactivating the amine nucleophile through hydrogen bonding. |

| Base | The presence of a non-nucleophilic base (e.g., NaHCO₃, triethylamine, pyridine) is often required. commonorganicchemistry.comyoutube.com | The base neutralizes the acidic proton of a primary or secondary amine salt, increasing the concentration of the free, more nucleophilic amine. It also neutralizes any acidic byproducts that may form. |

| Temperature | Reaction rates increase with temperature, as expected. | Most reactions are run at room temperature to balance a reasonable reaction rate with the minimization of potential side reactions like racemization. youtube.com |

| Concentration | Higher concentrations of reactants lead to a faster reaction rate. | Consistent with second-order kinetics, the rate is directly proportional to the concentration of both the amine and Cbz-OSu. smolecule.com |

Analysis of Potential Side Reactions and Competing Pathways

In the application of Cbz-OSu, particularly in peptide synthesis, several side reactions can compete with the desired acylation, potentially leading to impurities and reduced yields.

Racemization: When protecting chiral α-amino acids, there is a risk of racemization (loss of stereochemical integrity) at the α-carbon. researchgate.net This can occur if the reaction conditions, such as the presence of a strong base or elevated temperature, facilitate the abstraction of the α-proton. highfine.com The use of urethane-type protecting groups like Cbz is known to significantly suppress racemization compared to other acyl groups because it disfavors the formation of an oxazolinone intermediate, which is a common pathway for racemization. researchgate.net

Succinimide (B58015) Formation: A significant side reaction can occur with peptides containing aspartyl (Asp) residues. acs.orgacs.org The side-chain carboxyl group of an aspartyl residue can act as an intramolecular nucleophile, attacking the adjacent peptide backbone amide bond to form a cyclic succinimide intermediate. nih.govnih.gov This process is base-catalyzed and can lead to a mixture of products, including peptides with isomerized α- and β-aspartyl linkages or racemized aspartyl residues. researchgate.net

Diketopiperazine Formation: At the dipeptide stage of synthesis, intramolecular cyclization can occur to form a stable six-membered ring called a diketopiperazine. This is particularly prevalent if the N-terminal protecting group is removed from a dipeptide ester or a dipeptide attached to a resin.

Over-acylation: While the resulting Cbz-protected amine (carbamate) is significantly less nucleophilic than the starting amine, highly reactive conditions could potentially lead to further reactions, though this is generally not a major concern under standard protocols. youtube.com

Table: Common Side Reactions with Cbz-OSu in Peptide Synthesis

| Side Reaction | Affected Residue/Structure | Conditions Favoring Reaction | Resulting Byproduct(s) |

|---|---|---|---|

| Racemization | Chiral α-amino acids | Strong base, prolonged reaction times, high temperature. peptide.com | Mixture of D- and L-enantiomers of the protected amino acid. |

| Succinimide Formation | Aspartyl (Asp) residues, especially Asp-Gly or Asp-Ser sequences. nih.gov | Basic conditions, unprotected Asp side-chain. nih.govresearchgate.net | Peptides with β-aspartyl links, racemized Asp residues. acs.org |

| Diketopiperazine Formation | N-terminal deprotected dipeptides | Neutral or basic conditions after deprotection of a dipeptide. | Cyclic dipeptide (diketopiperazine), termination of peptide chain. |

Lossen Rearrangement and β-Alanine Derivative Formation

While not a ubiquitously reported reaction pathway for Cbz-OSu itself, the structural components of the molecule are susceptible to a Lossen-type rearrangement, a reaction well-documented for other N-hydroxysuccinimide (NHS) derivatives. This rearrangement can lead to the formation of β-alanine derivatives, a notable byproduct in certain contexts.

The proposed mechanism, by analogy to related systems, is initiated by a nucleophilic attack on one of the carbonyl groups of the succinimide ring of Cbz-OSu. In the context of peptide synthesis or when residual activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are present with an excess of N-hydroxysuccinimide, this side reaction can be more pronounced. stackexchange.com The reaction of sulfonic esters of N-oxyimides with primary amines and other nucleophiles has been shown to proceed via a Lossen-like rearrangement, which is initiated by a nucleophilic attack on a carbonyl group in the succinimide ring, followed by the formation of an isocyanate. wikipedia.org

This isocyanate intermediate is then susceptible to intramolecular rearrangement and subsequent reactions to yield a β-alanine derivative. The formation of β-alanine derivatives from N-hydroxysuccinimide has been observed to occur in high yields under certain conditions, such as the carbodiimide-mediated reaction of N-hydroxysuccinimide with carboxyl groups immobilized on hydroxyl-containing polymers. stackexchange.com In these cases, a bis(N-hydroxysuccinimide) derivative of β-alanine is proposed as a product. stackexchange.com While a direct conversion of Cbz-OSu to a Cbz-protected β-alanine derivative via this pathway is not extensively documented in isolation, the underlying chemical principles suggest its possibility, particularly under conditions that favor nucleophilic attack on the succinimide moiety.

Evaluation of Byproduct Generation in Diverse Synthetic Contexts

The use of Cbz-OSu in chemical synthesis, particularly in peptide synthesis, can lead to the formation of several byproducts. The nature and quantity of these byproducts are highly dependent on the specific reaction conditions, including the solvent, temperature, pH, and the nature of the nucleophiles present.

The most common and expected byproduct of the reaction of Cbz-OSu with an amine is N-hydroxysuccinimide (NHS) . The primary reaction for the introduction of the Cbz protecting group involves the nucleophilic attack of an amine on the carbonyl carbon of the Cbz group, leading to the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide.

Beyond NHS, other byproducts can arise from side reactions involving the Cbz-OSu reagent or the Cbz-protected product. These can include:

Di- and Tri-peptides: In peptide synthesis, if the N-terminus of the growing peptide chain is not fully protected, or if the coupling reaction is not driven to completion, the subsequent activation and coupling steps can lead to the formation of deletion sequences (missing an amino acid) or truncated peptides.

Racemization: The activation of the carboxyl group of an N-Cbz-protected amino acid for peptide bond formation can sometimes lead to racemization at the α-carbon, particularly if the reaction conditions are not carefully controlled.

Reaction with Amino Acid Side Chains: The nucleophilic side chains of certain amino acids can react with Cbz-OSu, leading to undesired modifications. For example, the hydroxyl groups of serine and threonine, the phenolic group of tyrosine, the sulfhydryl group of cysteine, and the guanidinium (B1211019) group of arginine have been shown to react with NHS-activated esters under certain conditions. stackexchange.com

The following table summarizes potential byproducts and the contexts in which they may be generated:

| Byproduct | Synthetic Context | Contributing Factors |

| N-Hydroxysuccinimide (NHS) | All applications of Cbz-OSu for amine protection | Stoichiometric byproduct of the primary reaction |

| β-Alanine Derivatives | Reactions involving excess N-hydroxysuccinimide and a coupling agent (e.g., DCC) | Lossen-type rearrangement of the succinimide ring |

| Over-acylated Products | Protection of molecules with multiple nucleophilic sites | Insufficient control over stoichiometry and reaction conditions |

| Racemized Products | Peptide synthesis | Activation of the carboxyl group of Cbz-amino acids, prolonged reaction times, elevated temperatures |

| Side-chain Cbz-protected Amino Acids | Peptide synthesis with amino acids containing nucleophilic side chains (e.g., Lys, Orn) | Reaction of Cbz-OSu with the side-chain amine if it is not orthogonally protected |

| Benzyl Alcohol | Degradation of Cbz-OSu | Hydrolysis of the ester linkage, particularly in the presence of moisture or under harsh pH conditions |

| Benzylamine | Deprotection of Cbz group with certain reagents | Incomplete reaction or side reaction during the removal of the Cbz group |

It is crucial for synthetic chemists to be aware of these potential side reactions and to carefully select and optimize reaction conditions to minimize the formation of these byproducts, thereby ensuring the purity and yield of the desired product.

Synthetic Methodologies for Cbz Osu Preparation and Derivatives

Advanced Synthetic Routes for N-(Benzyloxycarbonyloxy)succinimide

N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is a widely utilized reagent for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto amine functionalities, particularly in peptide synthesis. smolecule.comchemimpex.comguidechem.com The development of efficient and scalable synthetic methods for its preparation is of significant chemical interest.

Optimization of One-Pot Two-Phase Synthesis

A significant advancement in the synthesis of Cbz-OSu is the development of a one-pot, two-phase method. This approach streamlines the process by first forming N-hydroxysuccinimide (NHS) from hydroxylamine (B1172632) sulfate (B86663) and succinic anhydride (B1165640). google.com The reaction is conducted in an aqueous alkaline medium under vacuum dehydration to remove water, with acid catalysis, such as sulfuric or phosphoric acid, to accelerate the reaction. google.com Temperatures are typically maintained between 100–160°C with a vacuum of 1,000–2,000 Pa.

Following the formation of NHS, the solution's pH is adjusted to a range of 9 to 11 using a base like sodium hydroxide (B78521) or potassium carbonate. google.com Benzyl (B1604629) chloroformate is then introduced dropwise at a controlled temperature between 0 and 60°C. google.com This leads to the formation of Cbz-OSu, which can be isolated from the organic layer. google.com This one-pot method is advantageous for its scalability and efficiency. Recrystallization from solvents like dichloromethane (B109758) or cyclohexane (B81311) can yield a product with 90–92% purity.

A patented variation of this one-pot, two-phase synthesis involves the following key steps:

Reaction of hydroxylamine sulfate with succinic anhydride under vacuum dehydration.

Addition of benzyl chloroformate to the N-hydroxysuccinimide intermediate.

The molar ratios of the reactants are crucial for optimizing the yield. For instance, the molar ratio of hydroxylamine sulfate, succinic anhydride, sodium hydroxide, and acid in the first step is typically 1:1-4:2-6:0.01-0.1. google.com In the second step, the molar ratio of benzyl chloroformate, N-hydroxysuccinimide, and base is generally 1:1-3:0.5-3. google.com

Catalytic Approaches in Cbz-OSu Preparation

Catalytic methods offer an alternative to traditional synthetic routes. While direct catalytic preparations of Cbz-OSu are less commonly detailed, related catalytic N-benzyloxycarbonylation reactions highlight the potential for catalyst use in similar transformations. For example, palladium on carbon (Pd/C) has been noted in the context of chemoselective hydrogenation where the N-Cbz group is retained, indicating its relevance in syntheses involving this protecting group. sigmaaldrich.com

Facile Introduction of the Cbz Protecting Group

The primary application of Cbz-OSu is the protection of amines. smolecule.com This is a critical step in multi-step syntheses, such as peptide synthesis, to prevent unwanted side reactions at the amine functionality. smolecule.comchemimpex.com

Solution-Phase Benzyloxycarbonylation Protocols

Cbz-OSu is a highly effective reagent for the solution-phase benzyloxycarbonylation of amines. commonorganicchemistry.com The reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of Cbz-OSu, leading to the formation of a stable carbamate (B1207046). smolecule.com This reaction is often carried out in a solvent system such as a tetrahydrofuran (B95107) (THF) and water mixture, with a base like sodium bicarbonate to facilitate the reaction. commonorganicchemistry.com

The versatility of this protocol is demonstrated by its application to a wide range of amines, including aliphatic and aromatic amines, as well as amino acid esters. researchgate.net While aromatic amines can react efficiently at room temperature, aliphatic amines may require longer reaction times to achieve comparable yields. The use of Cbz-OSu is advantageous over reagents like benzyl chloroformate as it avoids the generation of hazardous HCl gas.

An example protocol involves dissolving the amine in a 1:1 mixture of THF and water, followed by the addition of sodium bicarbonate and then Cbz-OSu. commonorganicchemistry.com The reaction progress can be monitored by techniques such as thin-layer chromatography. academicjournals.org

Solvent-Free and Green Chemistry Approaches to N-Benzyloxycarbonylation

In line with the principles of green chemistry, solvent-free and more environmentally benign methods for N-benzyloxycarbonylation have been developed. These approaches aim to reduce or eliminate the use of hazardous organic solvents. researchgate.net

One such method utilizes an ionic liquid, [Bmim][BF4], as the reaction medium at room temperature. researchgate.netresearchgate.net This protocol has been successfully applied to both aliphatic and aromatic amines using Cbz-OSu, affording the corresponding N-Cbz derivatives in excellent yields with short reaction times and easy product separation. researchgate.netresearchgate.net

Another green approach involves performing the N-benzyloxycarbonylation in polyethylene (B3416737) glycol (PEG)-400 at room temperature, which serves as a non-volatile and biocompatible reaction medium. researchgate.net Additionally, carrying out the reaction with benzyl chloroformate in water has been shown to be a simple, efficient, and highly chemoselective method. researchgate.netresearchgate.net

Mechanochemistry, specifically ball-milling, represents a solvent-free alternative for various chemical reactions, aligning with green chemistry principles by reducing solvent waste. magtech.com.cn While not explicitly detailed for Cbz-OSu, the development of solvent-free catalytic protocols for other reactions, such as the epoxidation of terpenes using a tungsten-based polyoxometalate catalyst and hydrogen peroxide, highlights the ongoing trend towards sustainable synthesis. rsc.org

Applications in Advanced Organic Synthesis

Strategic Utility in Amine Protection and Deprotection

The primary function of Cbz-OSu in organic synthesis is to introduce the benzyloxycarbonyl (Cbz or Z) protecting group onto amine groups. commonorganicchemistry.com This protection strategy is fundamental for preventing unwanted side reactions at the highly reactive amine sites during subsequent synthetic steps. smolecule.comnordmann.global The Cbz group effectively masks the nucleophilicity of the amine, allowing for selective chemical transformations elsewhere in the molecule. smolecule.com

The protection reaction is typically carried out under mild conditions, involving the reaction of the amine with Cbz-OSu in the presence of a mild base like sodium bicarbonate. The succinimide (B58015) leaving group facilitates a clean and efficient reaction. Deprotection, or the removal of the Cbz group, is commonly achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst) or by treatment with strong acids, conditions to which many other protecting groups are stable. total-synthesis.comfiveable.me

Cbz-OSu demonstrates a high degree of selectivity for the protection of primary amines. smolecule.com In molecules containing multiple functional groups, including both primary and secondary amines or hydroxyl groups, Cbz-OSu can be used to selectively protect the primary amine under controlled reaction conditions. reddit.com This chemoselectivity is crucial in the synthesis of complex natural products and pharmaceuticals where precise control over reactivity is paramount. For instance, in the presence of both an amine and a less nucleophilic alcohol, the amine will preferentially react with Cbz-OSu. total-synthesis.com

A key advantage of the Cbz group is its compatibility with orthogonal protecting group strategies. total-synthesis.com Orthogonality in this context means that different protecting groups can be removed from a molecule in any order without affecting the others, as their cleavage conditions are distinct. biosynth.com The Cbz group is stable to the basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and the acidic conditions used for the removal of the Boc (tert-butyloxycarbonyl) group, both of which are common amine protecting groups in peptide synthesis. total-synthesis.comfiveable.me This orthogonality allows for complex, multi-step syntheses where different parts of a molecule need to be deprotected at various stages. biosynth.com For example, a synthetic scheme might involve the removal of a Boc group to reveal an amine for further reaction, while a Cbz group on another part of the molecule remains intact until a later step where it is removed by hydrogenolysis. d-nb.info

Central Role in Peptide Synthesis

The synthesis of peptides, which are chains of amino acids linked by amide bonds, requires a meticulous and controlled approach to prevent unwanted reactions and ensure the correct sequence. wiley-vch.de N-(Benzyloxycarbonyloxy)succinimide plays a crucial role in this process by providing a reliable method for protecting the α-amino group of amino acids. nordmann.globalchemicalbook.comchemimpex.comsigmaaldrich.comsigmaaldrich.com

In peptide synthesis, amino acids are added one by one to a growing peptide chain. nordmann.global Cbz-OSu is used to protect the N-terminus of an incoming amino acid. This protected amino acid can then be coupled to the C-terminus of the growing peptide chain without the risk of self-polymerization or other side reactions involving the N-terminus. chemimpex.com Once the coupling reaction is complete, the Cbz group is removed from the newly added amino acid, revealing a new N-terminus ready for the next coupling step. smolecule.com This cycle of protection, coupling, and deprotection is the foundation of stepwise peptide synthesis.

The use of Cbz-OSu allows for precise control over the final peptide structure. By protecting the N-terminus, it prevents the formation of undesired peptide sequences and minimizes side reactions that can lead to a complex mixture of products. chemimpex.com One of the significant challenges in peptide synthesis is racemization, the loss of stereochemical integrity at the chiral α-carbon of the amino acid. The use of urethane-based protecting groups like Cbz helps to suppress this side reaction during the coupling step. wiley-vch.de The stability of the Cbz group under various reaction conditions ensures that it remains in place until its selective removal is desired, contributing to the high fidelity of the synthesized peptide. chemimpex.com

Synthesis of Peptide Thioacids and Precursors

N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is a key reagent in the synthesis of peptide thioacids and their precursors. pharmaffiliates.comchemicalbook.comthermofisher.comthermofisher.krcymitquimica.com These compounds are valuable intermediates in peptide chemistry, particularly for the synthesis of larger peptides and proteins through native chemical ligation. The benzyloxycarbonyl (Cbz) protecting group, introduced by Cbz-OSu, effectively shields the amino group of amino acids during the synthetic sequence. cymitquimica.com This protection strategy is compatible with the conditions required for the subsequent conversion of the C-terminal carboxyl group to a thioacid. The stability of the Cbz group under various reaction conditions, coupled with its removal under mild conditions, makes it a preferred choice in these multi-step syntheses. cymitquimica.comchemimpex.com

Complex Molecule Total Synthesis

Cbz-OSu is an indispensable tool in the total synthesis of complex, biologically active molecules. chemicalbook.comsmolecule.com Its primary function is the protection of amine functionalities, preventing them from undergoing unwanted reactions while other parts of the molecule are being manipulated. smolecule.comnumberanalytics.com The reagent's ability to introduce the Cbz group under neutral or mildly basic conditions makes it suitable for use with sensitive and complex substrates. numberanalytics.com

Enantioselective Synthesis of Chiral Building Blocks

The enantioselective synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry and drug discovery. nih.gov Cbz-OSu plays a critical role in these syntheses by protecting amino groups in prochiral or racemic starting materials, allowing for subsequent stereoselective transformations. For instance, in the synthesis of non-proteinogenic amino acids, the Cbz group can direct the stereochemical outcome of a reaction or protect the amine during the introduction of a chiral center elsewhere in the molecule. nih.govmdpi.com The synthesis of enantiomers of cyclic methionine analogs, such as (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acid, exemplifies the use of Cbz-OSu in creating stereochemically defined building blocks. sigmaaldrich.comsigmaaldrich.com

Synthesis of Nitrogen-Containing Heterocycles and Derivatives

Nitrogen-containing heterocycles are prevalent scaffolds in pharmaceuticals and natural products. The synthesis of these complex structures often requires the strategic use of protecting groups. Cbz-OSu is frequently employed to protect primary and secondary amines during the construction of heterocyclic rings. thieme-connect.com This allows for selective reactions at other positions of the molecule without interference from the nucleophilic amine. lookchem.com For example, in the synthesis of 1′-H-Spiro-(indoline-3,4′-piperidine) derivatives, the Cbz group serves to protect a piperidine (B6355638) nitrogen while modifications are made to the indoline (B122111) core. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The regioselective N-trans diprotection of cyclen is another example where Cbz-OSu is instrumental. chemicalbook.comlookchem.com

Preparation of Carbohydrate-Based Amino Acids and Nucleosides

The synthesis of carbohydrate-based amino acids and nucleosides often involves the manipulation of amino functionalities on a sugar backbone. N-(Benzyloxycarbonyloxy)succinimide is utilized to protect these amino groups during the intricate synthetic steps. In the preparation of N-acetyl muramic acid probes, for instance, Cbz-OSu is used in the initial step to protect the 2-amino group of D-(+)-glucosamine hydrochloride. nih.gov This Cbz protection is noted for its stability and the added hydrophobicity it imparts, which simplifies purification processes like recrystallization and precipitation. nih.gov

Development of Fluorescent Amino Acid Derivatives

Fluorescent amino acid derivatives are powerful tools for studying protein structure, function, and dynamics. The synthesis of these probes often requires the selective modification of an amino acid, which necessitates the protection of its amino group. While direct examples of Cbz-OSu in the synthesis of fluorescent amino acid derivatives are not prevalent in the provided search results, the fundamental utility of Cbz protection in amino acid chemistry is well-established. sigmaaldrich.com The principles of protecting the alpha-amino group with Cbz-OSu while functionalizing the side chain with a fluorophore are a logical extension of its use in other areas of amino acid chemistry. The development of improved fluorescent probes for cell wall synthesis highlights the importance of such synthetic strategies. sigmaaldrich.comsigmaaldrich.com

Applications in Medicinal Chemistry and Bioconjugation

N-(Benzyloxycarbonyloxy)succinimide is a versatile reagent in medicinal chemistry and bioconjugation. chemimpex.com It is instrumental in the synthesis of peptide-based therapeutics and other bioactive molecules where amine protection is crucial. chemimpex.com The Cbz group can enhance the stability of synthetic intermediates and facilitate the construction of complex drug candidates. chemimpex.com In the field of bioconjugation, Cbz-OSu can be used to temporarily protect amines on biomolecules like proteins, allowing for selective modification at other sites before deprotection to restore the native amine functionality. chemimpex.com This is particularly useful in creating antibody-drug conjugates or attaching molecules to surfaces for diagnostic or therapeutic purposes.

Synthesis of Aminoglycoside Antibiotics and Derivatives

The modification of aminoglycoside antibiotics is a significant area of research aimed at overcoming bacterial resistance and reducing the toxicity associated with this class of drugs. Cbz-OSu plays a crucial role in the selective protection of the multiple amino groups present in aminoglycoside structures, enabling precise chemical modifications.

Regioselective Modification of Amino Groups in Aminoglycosides

The regioselective protection of amino groups in aminoglycosides is a fundamental challenge due to the presence of multiple, similarly reactive amine functionalities. N-(Benzyloxycarbonyloxy)succinimide is a key reagent for this purpose, allowing for the differential protection of these groups, which is a prerequisite for subsequent selective modifications.

For instance, in the synthesis of gentamicin (B1671437) derivatives, treatment of gentamicin with Cbz-OSu in dimethyl sulfoxide (B87167) (DMSO) resulted in a mixture of tetra- and tri-Cbz-protected gentamicins. heraldopenaccess.us This selective protection was instrumental in the subsequent guanidinylation of the 3''-amino group to develop new derivatives with activity against resistant bacterial strains. heraldopenaccess.us Similarly, in the synthesis of neomycin B derivatives, all amino groups were protected using Cbz-OSu to avoid side reactions during further synthetic steps. rug.nl The protection of the 3"-amine group of a garamine (B8066852) derivative with Cbz-OSu was a key step in the synthesis of intermediates for new aminoglycoside antibiotics. koreascience.kr

The choice of reaction conditions, such as solvent and the stoichiometry of the reagent, can influence the degree and position of Cbz protection. For example, the reaction of neomycin B with an excess of Cbz-OSu in a water/tetrahydrofuran (B95107) (THF) mixture initially led to only partial protection, requiring an additional portion of the reagent to achieve full protection of all amine groups. rug.nl

Table 1: Examples of Regioselective Cbz Protection of Aminoglycosides

| Aminoglycoside | Reagent | Key Outcome | Reference |

| Gentamicin | N-(Benzyloxycarbonyloxy)succinimide | Formation of a mixture of tetra- and tri-Cbz-protected gentamicins, enabling selective modification. | heraldopenaccess.us |

| Neomycin B | N-(Benzyloxycarbonyloxy)succinimide | Full protection of all amino groups to prevent side reactions in subsequent synthetic steps. | rug.nlrug.nl |

| Garamine derivative | N-(Benzyloxycarbonyloxy)succinimide | Protection of the 3"-amine group for the synthesis of new aminoglycoside intermediates. | koreascience.kr |

| Kanamycin (B1662678) A | Benzyl (B1604629) chloroformate (CbzCl) | 3,6′-Bis-(Cbz)-kanamycin A was synthesized via a zinc complex intermediate. | nih.gov |

Exploration of Topoisomerase Inhibition via Aminoglycoside Derivatives

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for antibacterial and anticancer drugs. nih.gov N-arylacyl O-sulfonated aminoglycoside derivatives have been synthesized and evaluated for their ability to selectively inhibit bacterial and human topoisomerases. nih.gov In these syntheses, aminoglycosides like apramycin (B1230331), kanamycin, and neomycin were first converted to their N-benzyloxycarbonyl (N-Cbz) derivatives using N-(benzyloxycarbonyloxy)succinimide. nih.gov

The research demonstrated that the presence of the N-arylacyl group, including the Cbz group, is crucial for topoisomerase inhibition, as the unsulfated N-arylacyl aminoglycosides did not show any inhibitory activity. nih.gov Furthermore, the structure of both the aminoglycoside core and the N-arylacyl moiety influences the selectivity of inhibition against different topoisomerases. nih.gov For example, among the N-Cbz O-sulfonated aminoglycosides, a specific apramycin derivative showed broad inhibition of all four topoisomerases tested, while a more highly sulfated N-Cbz kanamycin derivative exhibited different inhibitory patterns. nih.gov This highlights the importance of the Cbz group in creating a molecular scaffold that, upon further modification (sulfonation), can effectively and selectively interact with topoisomerase enzymes. nih.govcymitquimica.compharmaffiliates.com

Table 2: Topoisomerase Inhibition by N-Cbz O-Sulfonated Aminoglycoside Derivatives

| Aminoglycoside Derivative | Target Topoisomerases | Key Finding | Reference |

| N-Cbz O-sulfonated apramycin | E. coli gyrase, E. coli Topo IV, hTopo I, hTopo II | Showed greater than 90% inhibition of all four topoisomerases. | nih.gov |

| N-Cbz O-sulfonated kanamycin | E. coli gyrase, E. coli Topo IV, hTopo I, hTopo II | Exhibited different inhibitory patterns compared to the apramycin derivative, demonstrating structural influence on selectivity. | nih.gov |

Design and Synthesis of Prodrugs and Bioactive Molecules

N-(Benzyloxycarbonyloxy)succinimide is a valuable tool in the design and synthesis of prodrugs and other bioactive molecules. chemimpex.com The Cbz group can be used to temporarily mask reactive amine groups during the synthesis of complex molecules, which can then be deprotected under specific conditions to release the active compound. chemimpex.comgoogle.com

In the synthesis of sphingosine-1-phosphate receptor prodrugs, for example, a benzyloxycarbonyl (Cbz) group was used to protect an amine functionality during the construction of a 4-phenyloxazole (B1581195) ring system. nih.gov This protection strategy was necessary due to the acidic conditions required for the cyclization step. nih.gov The Cbz group provides a stable protecting group that can be removed later in the synthetic sequence to yield the final bioactive molecule. nih.gov

The utility of Cbz-OSu extends to the synthesis of various other bioactive compounds. It has been employed in the preparation of peptide thioacid precursors and in the synthesis of enantiomers of cyclic methionine analogs. cymitquimica.comsigmaaldrich.com The ability to selectively protect amines under mild conditions makes Cbz-OSu a preferred reagent in the multi-step synthesis of complex natural products and pharmaceuticals. smolecule.com

Development of Bioconjugation Strategies for Therapeutic Agents

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new complex with combined properties. N-(Benzyloxycarbonyloxy)succinimide is utilized in bioconjugation strategies to facilitate the attachment of therapeutic agents to targeting moieties, such as peptides or antibodies, thereby enhancing drug delivery systems. chemimpex.com

The reagent's ability to react with amine groups allows for the introduction of a stable carbamate (B1207046) linkage, which can serve as a connection point for other molecules. For instance, Cbz-OSu can be used to protect amino groups on a biomolecule, allowing for selective modification of other functional groups. Subsequently, the Cbz group can be removed to reveal the amine for conjugation with a therapeutic agent. This strategy is crucial for creating well-defined bioconjugates with specific sites of attachment, which is important for maintaining the biological activity of both the targeting moiety and the therapeutic agent. nih.govchemimpex.com

An example of this application is in the development of antibody-drug conjugates (ADCs), where bifunctional linkers are often used. nih.gov While not a direct example of Cbz-OSu, the principle of using amine-reactive chemistry to attach linkers to antibodies is a core concept in the field. nih.gov The Cbz protection strategy can be envisioned as a method to control the site of linker attachment on a protein or peptide by selectively blocking certain amine groups.

Computational and Spectroscopic Characterization of Cbz Protected Compounds

Density Functional Theory (DFT) Studies on Cbz-Protected Intermediates

Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the electronic structure and properties of molecules. Theoretical studies on N-(Benzyloxycarbonyloxy)succinimide, often employing the B3LYP functional, provide valuable insights into its behavior. researchgate.net

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable conformation. For N-(Benzyloxycarbonyloxy)succinimide, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. These calculations are often performed using a basis set such as 6-311++G(d,p). nih.gov The optimized geometry provides a static picture of the molecule in its lowest energy state.

Once the geometry is optimized, vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. By comparing the theoretical spectrum with experimental data, a detailed assignment of the observed spectral bands can be made, providing confidence in the accuracy of the calculated structure.

Table 1: Selected Optimized Geometrical Parameters of N-(Benzyloxycarbonyloxy)succinimide (Illustrative) Specific calculated values for N-(Benzyloxycarbonyloxy)succinimide were not available in the provided search results. This table illustrates the type of data that would be obtained from a DFT geometry optimization.

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C=O (succinimide) | Data not available |

| Bond Length | N-C (succinimide) | Data not available |

| Bond Length | O-C (carbonate) | Data not available |

| Bond Angle | C-N-C (succinimide) | Data not available |

| Dihedral Angle | O-C-O-N | Data not available |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For N-(Benzyloxycarbonyloxy)succinimide, the HOMO is expected to be localized on the succinimide (B58015) and benzyloxycarbonyl oxygen atoms, while the LUMO is likely centered on the carbonyl groups. This distribution of frontier orbitals is crucial for its function as an amine-protecting reagent. A smaller HOMO-LUMO gap generally indicates increased reactivity and a higher likelihood of electron transfer. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies of N-(Benzyloxycarbonyloxy)succinimide (Illustrative) Specific calculated values for N-(Benzyloxycarbonyloxy)succinimide were not available in the provided search results. This table illustrates the type of data that would be obtained from an FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Typically, red and yellow regions indicate a negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent a positive electrostatic potential, indicating sites for nucleophilic attack. nih.gov For N-(Benzyloxycarbonyloxy)succinimide, the MEP map would be expected to show negative potential around the carbonyl oxygen atoms, making them sites for interaction with electrophiles. Conversely, positive potential would be expected around the carbonyl carbon atoms, indicating their susceptibility to nucleophilic attack by amines during the protection reaction.

Natural Bond Orbital (NBO) and Mulliken population analyses are methods used to calculate the partial atomic charges on each atom in a molecule. This information provides a quantitative picture of the charge distribution and the polarity of bonds.

Mulliken charge analysis is a simpler method but is known to be highly dependent on the basis set used in the calculation. wikipedia.org NBO analysis, on the other hand, is generally considered to be more robust and provides a more chemically intuitive picture of bonding and charge distribution. wikipedia.org The calculated charges can help to rationalize the reactivity of the molecule. For instance, a large positive charge on a carbonyl carbon atom would be consistent with its high electrophilicity.

Table 3: Calculated Mulliken and NBO Atomic Charges for Selected Atoms of N-(Benzyloxycarbonyloxy)succinimide (Illustrative) Specific calculated values for N-(Benzyloxycarbonyloxy)succinimide were not available in the provided search results. This table illustrates the type of data that would be obtained from these population analyses.

| Atom | Mulliken Charge (e) | NBO Charge (e) |

|---|---|---|

| C (carbonyl, succinimide) | Data not available | Data not available |

| O (carbonyl, succinimide) | Data not available | Data not available |

| N (succinimide) | Data not available | Data not available |

| C (carbonyl, carbonate) | Data not available | Data not available |

| O (ether, carbonate) | Data not available | Data not available |

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide experimental data that complements computational studies, offering a more complete picture of the structure and dynamics of N-(Benzyloxycarbonyloxy)succinimide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. nih.gov For N-(Benzyloxycarbonyloxy)succinimide, ¹H and ¹³C NMR spectroscopy can confirm the presence of the benzyl (B1604629) and succinimide moieties through the characteristic chemical shifts of their respective protons and carbons.

Furthermore, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to establish the connectivity between different atoms in the molecule. Importantly, NMR can also provide information about the conformation of the molecule in solution. auremn.org.br By analyzing nuclear Overhauser effects (NOEs), it is possible to determine the spatial proximity of different protons, which can help to elucidate the preferred three-dimensional structure. The study of NMR parameters in different solvents can also provide insights into intermolecular interactions.

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for N-(Benzyloxycarbonyloxy)succinimide (Illustrative) Specific experimental values can vary depending on the solvent and experimental conditions. This table provides an example of typical NMR data.

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (benzyl) | Data not available |

| ¹H | CH₂ (benzyl) | Data not available |

| ¹H | CH₂ (succinimide) | Data not available |

| ¹³C | C=O (succinimide) | Data not available |

| ¹³C | C=O (carbonate) | Data not available |

| ¹³C | Aromatic (benzyl) | Data not available |

| ¹³C | CH₂ (benzyl) | Data not available |

| ¹³C | CH₂ (succinimide) | Data not available |

Mass Spectrometry (MS) for High-Resolution Mass Determination

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the precise determination of the molecular mass of N-(Benzyloxycarbonyloxy)succinimide. This method provides an accurate mass measurement that can confirm the elemental composition of the molecule. Electrospray ionization (ESI) is a soft ionization technique commonly employed for this analysis, which allows the molecule to be ionized intact, typically by protonation, forming the [M+H]⁺ ion.

The experimentally determined mass-to-charge ratio (m/z) for the protonated molecule is found to be 249.0637. smolecule.com This value is consistent with the calculated exact mass based on its molecular formula, C₁₂H₁₁NO₅, thereby confirming its chemical identity and purity. smolecule.com

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Ion Observed | [M+H]⁺ |

| Experimental m/z | 249.0637 smolecule.com |

| Molecular Formula | C₁₂H₁₁NO₅ |

| Calculated Exact Mass | 249.0637 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of N-(Benzyloxycarbonyloxy)succinimide in the solid state. This technique elucidates bond lengths, bond angles, and crystal packing interactions, offering insights into the molecule's conformation and stability.

| Crystallographic Parameter | Data |

| Crystal System | Monoclinic smolecule.com |

| Space Group | P2₁/c smolecule.com |

| Key Conformation Feature | Succinimide ring in an envelope conformation smolecule.com |

| Intermolecular Interactions | π-stacking of benzyl groups smolecule.com |

| N–H···O and C–H···O hydrogen bonding smolecule.com |

In Silico Modeling for Reaction Prediction and Selectivity

In silico modeling, utilizing computational chemistry, has become an indispensable tool for predicting the outcomes of chemical reactions, including those involving N-(Benzyloxycarbonyloxy)succinimide. These computational models allow for the investigation of reaction mechanisms, transition states, and the factors that control selectivity. By employing methods such as the distortion/interaction model, researchers can analyze activation barriers in terms of the energy required to distort reactants into their transition state geometries and the interaction energy between these distorted molecules. nih.gov This approach provides a quantitative framework for understanding and predicting reactivity in complex chemical systems. nih.gov

Prediction of Reaction Selectivity in Crowded Molecular Environments

The primary function of N-(Benzyloxycarbonyloxy)succinimide is the selective protection of amine groups, a crucial step in peptide synthesis and the creation of other complex molecules. sigmaaldrich.comchemimpex.com In crowded molecular environments, such as on the surface of a growing peptide chain or within a molecule possessing multiple nucleophilic sites, predicting which amine will react (chemoselectivity) is challenging.

In silico models can be used to predict this selectivity. By calculating the steric and electronic properties of the different nucleophilic sites and modeling the transition states for the reaction at each site, the activation energy barriers can be determined. The reaction is predicted to occur preferentially at the site with the lowest energy barrier. Computational models like Density Functional Theory (DFT) are particularly powerful for this purpose, as they can accurately map the potential energy surface of the reaction and identify the most favorable reaction pathway, even when subtle differences in the molecular environment dictate the outcome.

Molecular Docking Studies for Biological Interactions

While N-(Benzyloxycarbonyloxy)succinimide is a synthetic reagent not typically designed to interact directly with biological macromolecules, the Cbz-protected products it generates are often biologically active. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is frequently used to understand how a ligand, such as a Cbz-protected peptide or small molecule, might bind to the active site of a protein or enzyme. nih.govnih.gov

Molecular docking simulations calculate the binding energy and analyze intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target protein. researchgate.net For instance, a Cbz-protected amino acid derivative could be docked into an enzyme's active site to predict its binding affinity and mode of interaction. These studies are instrumental in structure-based drug design, helping to rationalize structure-activity relationships and guide the synthesis of more potent and selective therapeutic agents. nih.gov

Rationalization of Competitive Reaction Pathways

Chemical reactions can often proceed through multiple competing pathways to yield different products. The reaction of N-(Benzyloxycarbonyloxy)succinimide with a multifunctional substrate is a prime example where competitive pathways can exist. For instance, a molecule containing both a primary and a secondary amine, or an amine and a hydroxyl group, could potentially react at either site.

Computational chemistry provides a powerful means to rationalize the observed product distribution by analyzing the kinetics and thermodynamics of each competitive pathway. nih.gov By calculating the energies of the transition states associated with each possible reaction, chemists can determine the activation barrier for each pathway. According to transition state theory, the pathway with the lowest activation energy will be the fastest and thus the kinetically favored route. The distortion/interaction model can be applied to understand why one transition state is more stable than another, by dissecting the activation barrier into the energy needed to distort the reactants and the stabilizing interaction energy between them. nih.gov This detailed analysis allows for a rationalization of why one product is formed preferentially over another.

Comparative Analysis with Analogous Protecting Group Reagents

Relative Stability and Reactivity Profiles of Cbz-OSu versus Benzyl (B1604629) Chloroformate

The introduction of the Cbz protecting group is most commonly achieved using either benzyl chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu). highfine.comcommonorganicchemistry.com While both reagents accomplish the same fundamental transformation—the conversion of a primary or secondary amine to a benzyl carbamate (B1207046)—they exhibit distinct profiles in terms of stability and reactivity, which influences their suitability for specific synthetic applications.

Benzyl chloroformate, also known as Z-chloride, is a highly reactive acylating agent. wikipedia.org Its reactivity stems from the excellent leaving group ability of the chloride ion. This high reactivity allows for rapid and efficient protection of amines, often under Schotten-Baumann conditions (an aqueous basic environment). total-synthesis.com However, this reactivity also contributes to its lower stability. Benzyl chloroformate is sensitive to moisture and heat, decomposing in water to form benzyl alcohol, hydrochloric acid, and carbon dioxide. wikipedia.orgchemicalbook.com This decomposition can be catalyzed by impurities such as iron, which has led to incidents of violent decomposition. chemicalbook.com Its pungent odor and lachrymatory nature also necessitate careful handling in a well-ventilated fume hood. wikipedia.orgfishersci.com

In contrast, N-(benzyloxycarbonyloxy)succinimide is a crystalline solid that is generally more stable and easier to handle than the oily, moisture-sensitive benzyl chloroformate. commonorganicchemistry.comcdnsciencepub.com While Cbz-Cl has a higher reactivity, Cbz-OSu offers greater selectivity and often results in fewer side reactions and impurities. highfine.comiris-biotech.de The reaction with Cbz-OSu proceeds via the nucleophilic attack of the amine on the carbonyl group, with the N-hydroxysuccinimide anion being a better leaving group than chloride in many contexts, leading to cleaner reactions. highfine.com The by-product, N-hydroxysuccinimide, is water-soluble and easily removed during workup. Although the reaction with Cbz-OSu may be slower than with Cbz-Cl, it provides a valuable alternative when milder reaction conditions are required or when dealing with sensitive substrates. highfine.comtotal-synthesis.com

| Property | N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Benzyl Chloroformate (Cbz-Cl) |

|---|---|---|

| Physical State | White crystalline solid commonorganicchemistry.com | Colorless to yellow oily liquid wikipedia.org |

| Reactivity | Less reactive, more selective highfine.comiris-biotech.de | Highly reactive wikipedia.orgtotal-synthesis.com |

| Stability | More stable, less sensitive to moisture commonorganicchemistry.comiris-biotech.de | Moisture and heat sensitive, can decompose vigorously wikipedia.orgchemicalbook.comfishersci.com |

| Handling | Easier and safer to handle commonorganicchemistry.comiris-biotech.de | Pungent odor, lachrymatory, requires careful handling wikipedia.orgfishersci.com |

| By-products | Water-soluble N-hydroxysuccinimide highfine.com | Hydrochloric acid total-synthesis.com |

Orthogonality and Selective Cleavage Mechanisms in Multistep Syntheses

A cornerstone of modern protecting group strategy is the concept of orthogonality, which allows for the selective removal of one protecting group in the presence of others that remain intact. fiveable.menumberanalytics.com This principle is paramount in multistep syntheses of complex molecules like peptides and natural products, where precise control over the sequence of reactions is essential. fiveable.me The benzyloxycarbonyl (Cbz) group is a key player in orthogonal protection schemes due to its unique cleavage conditions. total-synthesis.comacs.org

The Cbz group is notably stable under a wide range of conditions, including those used for the removal of other common amine protecting groups. total-synthesis.comnumberanalytics.com For instance, it is stable to the basic conditions (e.g., piperidine) used to cleave the fluorenylmethyloxycarbonyl (Fmoc) group and generally stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the tert-butyloxycarbonyl (Boc) group, although it can be cleaved by strong acids like HBr. total-synthesis.commasterorganicchemistry.com This stability allows for the strategic use of Cbz in combination with Boc and Fmoc groups within the same molecule, enabling the selective deprotection of specific amine functionalities at different stages of a synthesis. acs.orgmasterorganicchemistry.com

The primary and most widely used method for the cleavage of the Cbz group is catalytic hydrogenolysis. total-synthesis.commasterorganicchemistry.com This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) and a source of hydrogen gas (H₂) or a hydrogen donor in a process known as transfer hydrogenolysis. total-synthesis.comorganic-chemistry.org The mechanism involves the reductive cleavage of the benzylic carbon-oxygen bond, liberating the free amine and toluene (B28343) as by-products. total-synthesis.com This method is exceptionally mild and selective, leaving most other functional groups, including other protecting groups like Boc and Fmoc, untouched. total-synthesis.com

However, the Cbz group's orthogonality is not absolute. It is susceptible to cleavage under conditions that involve other transition metals like Ni(0) or Pd(0). total-synthesis.comacs.org Interestingly, this susceptibility can be exploited for selective deprotection. For example, a Cbz group attached to a non-basic nitrogen within a heteroaromatic ring can be selectively cleaved in the presence of a Cbz group on a basic amine using a Ni(0) catalyst. acs.orgresearchgate.net Additionally, while generally stable to acid, the Cbz group can be removed with strong acids, such as HBr in acetic acid or a combination of AlCl₃ and a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). commonorganicchemistry.comorganic-chemistry.org The AlCl₃/HFIP method is particularly noteworthy as it avoids the use of hazardous hydrogen gas and can selectively deprotect N-Cbz in the presence of other groups like N/O-Bn, N-Fmoc, and N-Alloc. organic-chemistry.org

Contrasting Cbz-OSu with Boc-OSu and Fmoc-OSu in Amine Protection

In the realm of amine protection, particularly in peptide synthesis, the Cbz group is often compared and contrasted with two other major urethane-type protecting groups: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. masterorganicchemistry.comtotal-synthesis.com Each of these groups is introduced via its respective activated reagent (e.g., Boc-OSu, Fmoc-OSu) and possesses a distinct set of properties and deprotection conditions that define its role in synthetic strategy. highfine.com

The fundamental difference between these three protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality:

Cbz (Benzyloxycarbonyl): As previously discussed, the Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). masterorganicchemistry.commasterorganicchemistry.com It is stable to both mild acids and bases. total-synthesis.com

Boc (tert-Butyloxycarbonyl): The Boc group is highly sensitive to acid. masterorganicchemistry.com It is readily cleaved by moderately strong acids such as trifluoroacetic acid (TFA), while being stable to basic conditions and hydrogenolysis. rsc.orgorganic-chemistry.org The by-products of Boc deprotection are volatile isobutylene (B52900) and carbon dioxide. highfine.com

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is characterized by its lability to bases. masterorganicchemistry.comtotal-synthesis.com It is typically removed using a secondary amine, most commonly piperidine (B6355638) in a solvent like DMF. total-synthesis.com The Fmoc group is stable to acidic conditions and, to a large extent, hydrogenolysis, although it can be cleaved under certain reductive conditions. total-synthesis.com

This tripartite system of orthogonal protecting groups (acid-labile Boc, base-labile Fmoc, and hydrogenolysis-labile Cbz) provides chemists with a powerful toolkit for complex synthetic endeavors. masterorganicchemistry.com For example, in a molecule containing amines protected with all three groups, each can be removed selectively without affecting the others. studysmarter.co.uk

Despite the prevalence of Boc and Fmoc strategies in automated peptide synthesis, the Cbz group remains highly relevant in solution-phase synthesis and the synthesis of complex molecules beyond peptides, where its robust nature and specific cleavage method offer distinct advantages. acs.orgnumberanalytics.com

| Protecting Group | Reagent Example | Cleavage Conditions | Stability |

|---|---|---|---|

| Cbz (Benzyloxycarbonyl) | Cbz-OSu | Catalytic hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr), certain reducing agents total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.com | Stable to mild acid and base total-synthesis.com |

| Boc (tert-Butyloxycarbonyl) | Boc₂O, Boc-OSu | Strong acids (e.g., trifluoroacetic acid) masterorganicchemistry.comorganic-chemistry.org | Stable to base and hydrogenolysis organic-chemistry.org |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-OSu, Fmoc-Cl | Base (e.g., piperidine) masterorganicchemistry.comtotal-synthesis.com | Stable to acid; generally stable to hydrogenolysis total-synthesis.com |

Future Research Directions and Emerging Applications

Development of Novel Cbz-OSu Derivatives with Enhanced Reactivity or Selectivity

The development of new Cbz-OSu derivatives is driven by the need to overcome the limitations of existing reagents, such as the instability and high toxicity of the precursor, benzyl (B1604629) chloroformate. thieme-connect.com Research efforts are aimed at creating novel analogues with improved reactivity, selectivity, and more favorable physical or chemical properties for specialized applications.

One area of focus is the modification of the succinimide (B58015) leaving group. Scientists have worked on preparing Cbz-X reagents where 'X' represents alternatives to succinimide, such as N-hydroxy-5-norbornene-2,3-dicarboxamide and 1-hydroxybenzotriazole (B26582) (HOBt). thieme-connect.com The goal is to develop simpler, more economical, and greener synthetic processes for these essential protecting group reagents. thieme-connect.com

Another strategy involves introducing fluorine atoms into the benzyl moiety, creating "fluorous" Cbz (FCbz) derivatives. acs.org These fluorous tags facilitate a purification technique known as fluorous solid-phase extraction, simplifying the isolation of the protected products. acs.org Research has demonstrated the synthesis of FCbz reagents with perfluoroalkyl chains (e.g., C₆F₁₃ and C₈F₁⁷) for the protection of various amino acids. acs.org

The table below summarizes some of the novel Cbz derivatives and their intended improvements.

| Derivative Type | Example | Key Feature / Advantage | Research Application |

| Alternative Leaving Groups | Cbz-OBt | Prepared from 1-hydroxybenzotriazole (HOBt) | Aimed at creating more economical and scalable "green" processes for N-protection. thieme-connect.com |

| Fluorous Cbz Reagents | FCbz-OSu | Contains a perfluoroalkyl chain for fluorous separation techniques. acs.org | Facilitates simplified purification in peptide synthesis. acs.org |

| Modified Benzyl Groups | N-[4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)benzyloxycarbonyloxy]succinimide | A specific fluorous derivative with a long perfluorinated chain. vulcanchem.com | Potential use in specialized synthesis requiring fluorous properties. vulcanchem.com |

| Activated Benzotriazoles | N-(Cbz-α-aminoacyl)benzotriazoles | Crystalline, chirally stable reagents for direct peptide coupling. researchgate.net | Enables peptide coupling with unprotected amino acids in aqueous media with retention of chirality. researchgate.net |

These developments highlight a trend towards creating highly specialized Cbz reagents tailored for specific synthetic challenges, from greener production to simplified purification and enhanced performance in aqueous environments.

Integration of Cbz-OSu into Flow Chemistry and Automated Synthesis Platforms

The integration of established reagents like Cbz-OSu into modern synthesis platforms represents a significant leap forward in efficiency, safety, and automation. Flow chemistry, where reactions are performed in continuous streams within reactors, offers superior control over parameters like temperature and mixing compared to traditional batch methods. researchgate.net This enhanced control is particularly beneficial for managing potentially hazardous or rapid reactions. researchgate.net

Automated flow synthesis systems can perform sequential chemical transformations, reducing the need for manual intervention and minimizing work-up and isolation steps. syrris.com Such platforms are being developed to link hardware with software that can digitally store and execute synthetic protocols, ensuring high reproducibility. nih.gov The versatility of these systems allows for a wide range of reaction types, including the amine protection steps where Cbz-OSu is commonly used. nih.gov

Key advantages of integrating Cbz-OSu chemistry into these platforms include:

Enhanced Safety: Better temperature control and smaller reaction volumes mitigate risks associated with exothermic reactions. researchgate.net

Increased Efficiency: Automation and the telescoping of reaction steps can significantly reduce synthesis time and cost. syrris.com

Improved Reproducibility: Digitized protocols ensure that experiments can be repeated reliably across different laboratories. nih.gov

Scalability: Flow chemistry provides a direct route for scaling up the synthesis of target compounds without extensive re-optimization. syrris.com

Furthermore, the coupling of automated synthesis with real-time analytical techniques and machine learning algorithms is creating "self-optimizing" systems. syrris.comnih.gov These intelligent platforms can analyze reaction outcomes and autonomously adjust parameters to maximize yield and purity, paving the way for the rapid discovery and production of novel molecules protected with the Cbz group. syrris.comnih.gov

Exploration of Cbz-OSu in Asymmetric Synthesis and Stereoselective Transformations

The precise control of stereochemistry is critical in the synthesis of pharmaceuticals and other biologically active molecules. Cbz-OSu is being explored in novel asymmetric and stereoselective reactions, where it plays a key role in influencing the three-dimensional structure of the product.

A notable application is in the asymmetric hydrogenation of certain heteroarenes. In one study, researchers used a ruthenium catalyst to perform a reductive cleavage of the N–O bond in benzisoxazoles, followed by a stereoselective hydrogenation of the resulting C=N double bond. dicp.ac.cn Cbz-OSu was used as an in-situ acylating reagent, which was crucial for the reaction to proceed effectively and yield the desired α-substituted o-hydroxybenzylamines with moderate enantiomeric excess. dicp.ac.cn Mechanistic studies revealed that the Cbz protection of the nitrogen atom occurred after the initial hydrogenation step. dicp.ac.cn

The use of Cbz protection is also integral to strategies for the asymmetric synthesis of complex, non-standard amino acids, such as 2,6-diaminopimelic acids (DAP), which are components of some antibiotics. mountainscholar.org In these multi-step syntheses, the Cbz group serves to protect amine functionalities while other parts of the molecule undergo stereoselective transformations. mountainscholar.org

The table below details specific findings in this area:

| Reaction Type | Substrate | Catalyst/Reagent System | Role of Cbz-OSu | Outcome |

| Asymmetric Hydrogenation | 3-Substituted Benzisoxazoles | [RuCl(p-cymene)L1]Cl / Cbz-OSu | In-situ acylating reagent | Synthesis of chiral α-substituted o-hydroxybenzylamines with up to 57% ee. dicp.ac.cn |

| Asymmetric Synthesis | Glycinate Templates | Multiple steps involving Cbz protection | Protecting group for amine | Synthesis of optically pure diastereoisomers based on the diaminopimelic acid (DAP) skeleton. mountainscholar.org |

Future research in this area will likely focus on developing new chiral catalysts that work in concert with Cbz-OSu to achieve higher levels of stereoselectivity. The ability to use this common protecting group reagent to direct the outcome of asymmetric reactions adds a powerful tool to the synthetic chemist's arsenal.

Expanding Applications in Material Science and Polymer Chemistry

The utility of Cbz-OSu is expanding beyond its traditional role in peptide synthesis into the realms of material science and polymer chemistry. Its ability to selectively protect amine groups under mild conditions makes it a valuable tool for creating functional materials with precisely controlled chemical properties.

One emerging application is in bioconjugation, where Cbz-OSu facilitates the attachment of biomolecules like proteins to surfaces or polymer carriers. This is crucial for developing advanced drug delivery systems and biosensors. For instance, protecting amine groups on a protein allows for specific modifications at other sites before deprotection and conjugation to a material surface.

In polymer chemistry, Cbz-OSu is used to synthesize Cbz-protected monomers. These monomers can then be polymerized to create "smart" materials, such as stimuli-responsive polymers that change their properties in response to specific chemical signals (e.g., the removal of the Cbz group). Another approach involves using polymer-supported reagents for Cbz protection, which simplifies the purification process as the reagent can be easily filtered off after the reaction. researchgate.net

The intersection of Cbz chemistry with material science is creating new possibilities:

Functional Coatings: Developing surfaces with specific chemical functionalities for industrial applications.

Stimuli-Responsive Polymers: Creating materials that can respond to their environment, with potential uses in drug delivery and soft robotics.

Bioorthogonal Chemistry: The principles of protecting group chemistry are fundamental to bioorthogonal reactions used in materials and surface science. acs.org

As researchers seek to build more complex and functional materials from the bottom up, the reliable and selective chemistry afforded by reagents like Cbz-OSu will become increasingly important.

Advanced Computational Modeling for De Novo Design of Cbz-Based Reagents